Dolutegravir-d3 RR Isomer
Description
Contextualization of Dolutegravir (B560016) as a Chemical Research Compound
Dolutegravir is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs). nih.gov It functions by inhibiting the HIV integrase enzyme, which is crucial for the replication of the virus by preventing the integration of viral DNA into the host cell's genome. nih.gov Beyond its clinical use, dolutegravir serves as a significant compound in chemical and pharmaceutical research. Its complex, highly functionalized tricyclic core structure presents a notable challenge and point of interest for synthetic chemists. researchgate.net Researchers have explored various synthetic routes to improve efficiency, reduce costs, and increase the availability of this important molecule. researchgate.netlgcstandards.comacs.org These synthetic endeavors often lead to the identification and characterization of various impurities and related compounds, which is a critical aspect of process research and drug development. nih.govresearchgate.net
Significance of Deuterated and Stereoisomeric Forms in Chemical and Mechanistic Investigations
In the field of medicinal chemistry, the use of deuterated and stereoisomeric forms of a compound is of great importance for in-depth chemical and mechanistic investigations.
Deuterated Compounds: Deuterium (B1214612) (D) is a stable, heavy isotope of hydrogen. Replacing hydrogen with deuterium in a molecule, a process known as deuteration, can have a significant impact on the compound's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This property is leveraged in research to understand the metabolic pathways of a drug and to develop new chemical entities with improved pharmacokinetic profiles. Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise quantification of the non-deuterated drug in biological samples. nih.govnih.govnih.gov
Stereoisomeric Forms: Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For chiral molecules, which are non-superimposable on their mirror images, these isomers are called enantiomers. If a molecule has more than one chiral center, it can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit vastly different biological activities. One isomer may be therapeutically active, while another may be less active, inactive, or even cause adverse effects. illinois.edu Therefore, the synthesis and characterization of stereoisomerically pure compounds are crucial for understanding structure-activity relationships and ensuring the safety and efficacy of a drug. The stereochemical configuration of dolutegravir, with its two chiral centers, is a key aspect of its chemical identity and biological function. nih.gov
Academic and Research Relevance of the Dolutegravir-d3 RR Isomer in Chemical Science
In pharmacokinetic studies of dolutegravir, which are essential to understand its absorption, distribution, metabolism, and excretion, highly sensitive and accurate analytical methods like LC-MS/MS are employed. researchgate.netnih.govnih.gov To ensure the precision of these measurements, a stable, isotopically labeled internal standard is added to the samples. The this compound is ideally suited for this purpose. Its three deuterium atoms give it a distinct mass from the parent dolutegravir, allowing it to be differentiated by the mass spectrometer. At the same time, its chemical properties and chromatographic behavior are nearly identical to the analyte of interest, which helps to correct for any variability during sample preparation and analysis.
The "RR" designation specifies the absolute configuration at the two chiral centers of the molecule, which is (4R,12aR). synzeal.com This stereochemical purity is important for high-precision analytical work, as different isomers can sometimes exhibit slightly different physicochemical properties. The availability of the this compound as a well-characterized reference material is therefore of significant value to researchers in pharmaceutical analysis and drug metabolism studies.
Data Tables
Table 1: Chemical Identity of Dolutegravir and Related Isomers
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Chirality |
| Dolutegravir | C₂₀H₁₉F₂N₃O₅ | 419.38 | (4R,12aS) |
| Dolutegravir RR Isomer | C₂₀H₁₉F₂N₃O₅ | 419.38 | (4R,12aR) synzeal.com |
| Dolutegravir SR Isomer | C₂₀H₁₉F₂N₃O₅ | 419.38 | (4S,12aR) synzeal.com |
| Dolutegravir-d3 | C₂₀H₁₆D₃F₂N₃O₅ | 422.40 | Not Specified esschemco.com |
| Dolutegravir-d5 | C₂₀H₁₄D₅F₂N₃O₅ | 424.4 | (4R,12aS) caymanchem.com |
Table 2: Application of Deuterated Dolutegravir in Research
| Research Area | Application | Technique | Reference |
| Pharmacokinetics | Quantification in human plasma | LC-MS/MS | nih.govnih.gov |
| Drug Adherence Monitoring | Quantification in human hair | LC-MS/MS | nih.gov |
| Drug-Drug Interaction Studies | Population pharmacokinetic modeling | Nonlinear mixed-effect modeling | researchgate.net |
Properties
Molecular Formula |
C₂₀H₁₆D₃F₂N₃O₅ |
|---|---|
Molecular Weight |
422.4 |
Synonyms |
(4R,12aR)-N-[(2,4-Difluorophenyl)methyl]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-methyl-6,8-dioxo-2H-pPyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide-d3 |
Origin of Product |
United States |
Stereochemical Characterization of Dolutegravir and Its Rr Isomer
Fundamental Principles of Chirality and Stereoisomerism in Dolutegravir (B560016) Analogues
The concept of stereochemistry, which is the three-dimensional arrangement of atoms in a molecule, is fundamental to understanding the properties of many pharmaceutical compounds, including dolutegravir. mhmedical.com Molecules that are asymmetric and not superimposable on their mirror images are known as chiral. washington.edu This property often arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different groups. washington.edu
Dolutegravir possesses a complex molecular structure with two chiral centers. scholarsresearchlibrary.com This structural feature gives rise to the possibility of multiple stereoisomers. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.org In the case of dolutegravir, with its two chiral centers, there can be up to four stereoisomers. scholarsresearchlibrary.comlibretexts.org These stereoisomers are critical in drug design as their unique spatial arrangements can significantly influence their interactions within biological systems. numberanalytics.com The synthesis of dolutegravir is a stereoselective process, designed to produce a specific stereoisomer while minimizing the formation of others, which are considered impurities. illinois.edupatsnap.com
Diastereomeric and Enantiomeric Relationships within Dolutegravir Stereoisomers
The stereoisomers of dolutegravir can be classified based on their relationship to one another as either enantiomers or diastereomers. washington.edu
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers. washington.eduyoutube.com
Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more chiral centers, where the isomers have different configurations at some, but not all, of the chiral centers. libretexts.orgyoutube.com
Dolutegravir has two chiral centers, leading to four possible stereoisomers: (4R,12aS), (4S,12aR), (4R,12aR), and (4S,12aS). scholarsresearchlibrary.com The therapeutically active form of the drug is the (4R,12aS) isomer. scholarsresearchlibrary.com The other isomers, including the (4R,12aR) diastereomer, the (4S,12aS) diastereomer, and the (4S,12aR) enantiomer, are considered impurities. scholarsresearchlibrary.com
The relationships can be summarized as follows:
The (4R,12aS) and (4S,12aR) isomers are enantiomers.
The (4R,12aR) and (4S,12aS) isomers are also enantiomers.
The relationship between (4R,12aS) and either (4R,12aR) or (4S,12aS) is diastereomeric. libretexts.org Similarly, (4S,12aR) is a diastereomer of (4R,12aR) and (4S,12aS).
The separation and quantification of these optical isomers are crucial for quality control and are often performed using techniques like chiral High-Performance Liquid Chromatography (HPLC). scholarsresearchlibrary.comhumanjournals.com
Specific Stereochemical Configuration of the Dolutegravir-d3 RR Isomer
The this compound is a specific, isotopically labeled version of one of dolutegravir's diastereomers. Its chemical name is (4R,12aR)-N-[(2,4-Difluorophenyl)methyl]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-methyl-6,8-dioxo-2H-pPyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide. synzeal.com
The "RR" designation specifies the absolute configuration at the two chiral centers in the molecule as (R) at the first chiral center and (R) at the second. Specifically, for dolutegravir, these are the C4 and C12a positions, making the full designation (4R, 12aR). synzeal.comnih.gov This isomer is also referred to as 4-epi-Dolutegravir. nih.gov
The "-d3" suffix indicates that the molecule has been isotopically labeled by replacing three hydrogen atoms with deuterium (B1214612) atoms. lgcstandards.com Deuterium is a stable, non-radioactive isotope of hydrogen. This labeling is often used in analytical chemistry, particularly in mass spectrometry, to serve as an internal standard for quantitative analysis. usbio.net The molecular formula for this compound is C₂₀H₁₆D₃F₂N₃O₅. lgcstandards.com
Table 1: Properties of Dolutegravir Isomers
| Property | Dolutegravir (4R, 12aS) | Dolutegravir RR Isomer (4R, 12aR) | This compound |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₉F₂N₃O₅ ebi.ac.uk | C₂₀H₁₉F₂N₃O₅ nih.gov | C₂₀H₁₆D₃F₂N₃O₅ lgcstandards.com |
| Molecular Weight | 419.38 g/mol ebi.ac.uk | 419.4 g/mol synzeal.com | 422.4 g/mol lgcstandards.com |
| Stereochemical Configuration | (4R, 12aS) scholarsresearchlibrary.com | (4R, 12aR) nih.gov | (4R, 12aR) lgcstandards.com |
| Common Synonyms | GSK1349572, Tivicay nih.gov | Dolutegravir (R,R)-isomer, 4-epi-Dolutegravir nih.gov | Isotope labelled Dolutegravir RR Isomer usbio.net |
| CAS Number | 1051375-16-6 simsonpharma.com | 1357289-29-2 synzeal.com | 2673270-25-0 synzeal.com |
Implications of Stereochemistry for Molecular Recognition Phenomena in Chemical Systems
The three-dimensional shape of a molecule is a critical determinant of its ability to interact with other molecules, a phenomenon known as molecular recognition. mhmedical.com In the context of pharmaceutical chemistry, the interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on stereochemistry. numberanalytics.com This interaction is often described by the "lock-and-key" model, where the drug molecule must have a specific shape to fit into the binding site of its target. numberanalytics.com
Biological systems, being composed of chiral molecules like amino acids and sugars, are inherently asymmetric. washington.edu This means they can differentiate between the stereoisomers of a chiral drug. researchgate.net Enantiomers or diastereomers of a drug can exhibit significant differences in their binding affinity for a target receptor or enzyme. nih.gov This stereoselectivity arises because the precise spatial arrangement of functional groups on the drug molecule must complement the three-dimensional structure of the binding site for an effective interaction to occur. researchgate.netnih.gov
For dolutegravir, the active (4R,12aS) isomer is designed to bind to the active site of the HIV integrase enzyme. nih.gov The Dolutegravir RR isomer, being a diastereomer of the active form, has a different three-dimensional structure. libretexts.org While it possesses the same atoms and connectivity, the spatial orientation of the groups at the chiral centers is different. This altered geometry would be expected to result in a different, likely less optimal, fit within the chiral binding pocket of the HIV integrase enzyme. The specificity of this molecular recognition is so high that even subtle changes in the 3D arrangement can drastically alter the interaction, which is why only one stereoisomer is typically therapeutically effective. nih.govnih.gov
Synthetic Strategies and Chemical Derivatization of Dolutegravir D3 Rr Isomer
Overview of Synthetic Methodologies for Dolutegravir (B560016) Core Structure
The synthesis of dolutegravir's complex tricyclic core has been approached through both traditional batch processing and modern continuous flow techniques. The core structure generally involves three key intermediates: a functionalized pyridinone moiety, (R)-3-aminobutan-1-ol, and 2,4-difluorobenzylamine. nih.govmdpi.com
More recent and scalable batch syntheses have been established, often starting from readily available materials like maltol (B134687) or building the key pyridinone intermediate from acyclic precursors. researchgate.netresearchgate.net A common strategy involves constructing the densely functionalized pyridinone core first, followed by cyclization with (R)-3-aminobutanol to form the bridged oxazine (B8389632) ring. researchgate.net One documented batch process requires a total reaction time of 34.5 hours to produce the final compound. nih.gov Another key step, a direct amidation, took 17 hours to complete in a batch process involving filtration and extraction. nih.gov While effective, these processes can be time-consuming and generate significant intermediate waste.
To overcome the limitations of batch processing, highly efficient continuous flow syntheses for dolutegravir have been developed. researchgate.net These methods offer significant advantages, including superior control over reaction parameters, enhanced heat and mass transfer, and the ability to "telescope" multiple reaction steps, which minimizes the need for isolating intermediates. researchgate.netmorressier.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Dolutegravir
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Total Reaction Time | 34.5 hours nih.gov | 14.5 minutes to 4.5 hours nih.govnih.gov |
| Overall Yield | Lower isolated yields (one intermediate at 33%) acs.org | Improved yields (24% overall for 7 steps) acs.orgnih.gov |
| Key Features | Stepwise isolation and purification required nih.gov | Telescoping of multiple steps possible nih.govresearchgate.net |
| Process Control | Standard | Precise control of temperature, pressure, and residence time researchgate.net |
| Example Throughput | N/A | 3.4 g h⁻¹ for a key intermediate nih.gov |
Stereoselective Synthesis of Dolutegravir Isomers
Dolutegravir possesses two chiral centers, making stereochemical control a critical aspect of its synthesis to ensure the formation of the correct (4R,12aS) diastereomer.
The primary strategy for controlling the absolute stereochemistry of dolutegravir involves a substrate-controlled approach. This is achieved by using a chiral precursor molecule early in the synthetic sequence. The most common and critical chiral building block is (R)-3-aminobutanol. mdpi.comnih.gov This readily available amino alcohol contains one of the required chiral centers, and its configuration directs the formation of the second chiral center during a subsequent cyclization step. By introducing this defined stereocenter from the start, the synthesis is guided toward the desired final stereochemistry. nih.gov
Achieving the correct relative stereochemistry depends on highly diastereoselective reactions. A key transformation in many dolutegravir syntheses is an intramolecular cyclization to form the pyridinone core. It was discovered that the addition of magnesium salts, particularly magnesium bromide (MgBr₂), plays a crucial role. nih.gov The magnesium ion is believed to act as a chelating agent, organizing the precursor molecule in a specific conformation that favors the desired cyclization pathway. acs.org The use of MgBr₂ was found to astoundingly increase the yield of the desired pyridinone diester intermediate while significantly suppressing the formation of its unwanted isomer. nih.gov
Another critical diastereoselective step is the cyclization of an aldehyde intermediate with (R)-3-aminobutanol to form the bridged nih.govnih.govoxazine ring system of dolutegravir. nih.govtandfonline.com The existing stereocenter on the (R)-3-aminobutanol effectively controls the facial selectivity of the addition to the aldehyde, leading to the formation of the desired RR isomer with high selectivity. tandfonline.com
Table 2: Key Reagents in Diastereoselective Synthesis of Dolutegravir Intermediates
| Reagent | Step | Role in Stereoselectivity |
|---|---|---|
| (R)-3-aminobutanol | Oxazine ring formation | Introduces the initial chiral center, directing the stereochemistry of the subsequent cyclization. mdpi.comnih.gov |
| Magnesium Bromide (MgBr₂) | Pyridinone ring cyclization | Promotes the intramolecular cyclization to selectively form the desired intermediate, minimizing diastereomeric impurities. nih.govresearchgate.net |
| Trifluoroacetic Acid (TFA) / Acetic Acid | Acetal deprotection & cyclization | Used as a catalyst in the diastereoselective cyclization of the aldehyde intermediate with the chiral amino alcohol. nih.gov |
Isotopic Labeling Methodologies for Dolutegravir-d3
Isotopically labeled compounds, such as Dolutegravir-d3, are valuable tools in pharmaceutical research, particularly for studying a drug's absorption, distribution, metabolism, and excretion (ADME). The selective replacement of hydrogen with deuterium (B1214612) can alter the rate of metabolic processes, potentially improving a drug's pharmacokinetic profile. google.com
Based on its molecular formula (C₂₀H₁₆D₃F₂N₃O₅), Dolutegravir-d3 is deuterated at the methyl group attached to the chiral carbon of the oxazine ring. esschemco.com While specific published syntheses for Dolutegravir-d3 are not widely available, a logical synthetic route can be proposed based on the known synthesis of dolutegravir.
The methyl group originates from the (R)-3-aminobutanol starting material. Therefore, to synthesize Dolutegravir-d3, a deuterated version of this chiral precursor would be required. The synthesis of (R)-3-amino-1-butanol-d3 could be achieved by modifying its own synthesis to include a reduction step using a deuterium source. For instance, the reduction of a corresponding ketone or ester precursor using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), would introduce the required three deuterium atoms to form the trideuteromethyl group. This deuterated chiral building block would then be carried through the established synthetic sequence for dolutegravir, resulting in the final Dolutegravir-d3 RR isomer.
Deuteration Techniques and Positional Specificity
The introduction of deuterium into the Dolutegravir molecule requires specific techniques to ensure the label is placed at the desired position and to achieve a high rate of incorporation. One common method involves the use of heavy water (D₂O) as the deuterium source. google.com This technique, often referred to as deuterium exchange, leverages the acidity of certain protons in a precursor molecule, allowing them to be replaced by deuterium atoms under specific reaction conditions. google.com
A patented method for preparing a deuterated intermediate of Dolutegravir highlights a process that starts with a specific raw material which undergoes an aldehyde-amine condensation. The resulting product is then subjected to a deuteration reaction with D₂O, followed by a deprotection step to yield the desired deuterated intermediate. google.com This method is advantageous due to its short route, low cost, and good selectivity, with the ability to control the deuteration rate as required. google.com
Synthesis of Deuterium-Labeled Intermediates
The synthesis of the final deuterated compound relies on the successful preparation of key deuterium-labeled intermediates. A described method involves dissolving a precursor in a suitable solvent like tetrahydrofuran (B95107) (THF) and then introducing D₂O to facilitate the exchange of protons for deuterons. google.com
For example, a specific process involves the following steps:
An aldehyde-amine condensation reaction is performed on a starting material. google.com
The resulting product undergoes a deuteration reaction using heavy water (D₂O). google.com
A deprotection reaction is then carried out to yield the final deuterated intermediate. google.com
This approach is beneficial because it introduces the deuterium atom before final cyclization and modification, which helps to avoid unwanted side reactions and purifies the intermediate more effectively. google.com The resulting deuterated intermediate can then be used in subsequent steps to build the final this compound.
Specific Synthesis of the this compound
The Dolutegravir RR isomer, also known as (4R,12aR)-N-((2,4-Difluorophenyl)methyl)-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-methyl-6,8-dioxo-2H-pyrido(1',2':4,5)pyrazino(2,1-b)(1,3)oxazine-9-carboxamide or 4-epi-Dolutegravir, is a known diastereomeric impurity in the synthesis of Dolutegravir. veeprho.comnih.gov Its specific synthesis, and by extension the synthesis of its deuterated analog, would follow a controlled stereochemical pathway.
A scalable process for synthesizing diastereomeric impurities, including the R,R-isomer, has been developed starting from a common intermediate, ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate. researchgate.net To synthesize the this compound, this process would be adapted by using a deuterated version of one of the key building blocks.
The logical approach would be to first synthesize a deuterated intermediate, as described in section 3.3.2. google.com This deuterated intermediate would then be reacted with the appropriate chiral amine, in this case, the enantiomer of the one used for the standard synthesis, to induce the formation of the RR diastereomer. The final steps would involve cyclization and deprotection to yield the this compound.
Identification of Process-Related Impurities from Synthetic Pathways
The synthesis of Dolutegravir is a multi-step process that can generate various structurally similar substances known as process-related impurities. veeprho.com These impurities can arise from the starting materials, intermediates, or side reactions occurring during the synthesis. veeprho.comtandfonline.com Their identification and control are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). tandfonline.comresearchgate.net
Several major impurities have been identified during the process development of Dolutegravir. researchgate.netresearchgate.net These are often monitored using techniques like HPLC and LC-MS. researchgate.net Researchers have dedicated efforts to synthesize these impurities to serve as reference standards for analytical purposes. tandfonline.comtandfonline.comnih.gov
Below is a table of some known process-related impurities of Dolutegravir.
| Impurity Name | CAS Number | Notes |
| Dolutegravir (R,R)-Isomer | 1357289-29-2 | A diastereomer of Dolutegravir, also known as 4-epi-Dolutegravir. veeprho.comnih.gov |
| Dolutegravir (S,R)-Isomer | 1309560-49-3 | A diastereomer of Dolutegravir. veeprho.com |
| Dolutegravir Enantiomer | 1309575-43-6 | The (4S, 12aR) enantiomer of Dolutegravir. veeprho.comtandfonline.comtandfonline.com |
| O-methyl ent-dolutegravir | N/A | An impurity synthesized and characterized in research studies. nih.gov |
| N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide | N/A | An impurity synthesized via a multi-step method. nih.gov |
| Dimer Impurity | N/A | A novel impurity detected during process development. nih.gov |
| Dolutegravir Desfluoro Impurity | 2244161-71-3 | An impurity lacking a fluorine atom. veeprho.com |
| Dolutegravir Dibenzyl Impurity | 2244161-73-5 | An impurity containing an additional benzyl (B1604629) group. veeprho.com |
The synthesis of these impurities often involves multi-step procedures. For example, O-methyl ent-dolutegravir was synthesized in three steps involving the construction of a fused 1,3-oxazinane (B78680) ring, cleavage of an ether moiety, and subsequent methylation. nih.gov Similarly, new and efficient two-step strategies have been developed for the synthesis of the Enantiomer (4S, 12aR) and another impurity, Ethoxy acetamide. tandfonline.comtandfonline.com
Advanced Analytical and Spectroscopic Characterization of Dolutegravir D3 Rr Isomer
Chromatographic Separation and Quantification Techniques
Chromatography is fundamental to separating the Dolutegravir-d3 RR Isomer from its other stereoisomers and related impurities. The subtle structural differences between stereoisomers necessitate highly selective analytical methods for accurate quantification.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Stereoisomers
Chiral HPLC is the cornerstone for resolving and quantifying stereoisomers. The development of a robust chiral HPLC method is essential for ensuring that the correct isomer is identified and quantified without interference from others.
Method Development: The process involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. For Dolutegravir (B560016) and its isomers, polysaccharide-based CSPs have proven effective. humanjournals.com A chiral HPLC method was developed for the quantification of dolutegravir's enantiomer and diastereomer using a Lux cellulose-4 column. humanjournals.com Another successful separation of three optical isomers was achieved using a Chiralpak IF-3 HPLC column. The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) with an aqueous buffer, sometimes containing additives like orthophosphoric acid to improve peak shape and resolution. humanjournals.com Parameters such as flow rate, column temperature, and mobile phase composition are meticulously optimized to maximize the resolution between the stereoisomeric peaks.
Validation: Once developed, the method is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. humanjournals.com Validation parameters include specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). humanjournals.comlongdom.org For instance, a validated method demonstrated a resolution of greater than 3.0 between the Dolutegravir enantiomer and the main compound. humanjournals.com Accuracy is often confirmed by performing recovery studies, with average percentage recoveries for diastereomers reported between 96.2% and 97.5%. humanjournals.com The precision of the method is evaluated by repeatedly analyzing samples, with a reported relative standard deviation (%RSD) for related impurities between 0% and 2.91%. The method's linearity is established across a range of concentrations, with correlation coefficients typically exceeding 0.999. humanjournals.com
| Parameter | Condition/Result | Reference |
|---|---|---|
| Stationary Phase | Lux cellulose-4 (250 mm x 4.6 mm, 5µ) | humanjournals.com |
| Alternative Stationary Phase | Chiralpak IF-3 | |
| Mobile Phase | Acetonitrile: Water: Orthophosphoric acid (980:40:2 v/v/v) | humanjournals.com |
| Flow Rate | 1.5 mL/min | humanjournals.com |
| Resolution | > 3.0 (between Dolutegravir enantiomer and Dolutegravir) | humanjournals.com |
| LOD (Diastereomer) | 0.007% w/w | humanjournals.com |
| LOQ (Diastereomer) | 0.021% w/w | humanjournals.com |
| Accuracy (Recovery) | 96.2% - 97.5% | humanjournals.com |
| Correlation Coefficient (r) | 0.9993 | humanjournals.com |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
UHPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm), allowing for faster and more efficient separations compared to traditional HPLC. ijlpr.com UHPLC methods have been developed for the simultaneous estimation of Dolutegravir along with other antiretroviral drugs like lamivudine (B182088) and abacavir. globalresearchonline.net The separation is typically performed on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol. globalresearchonline.net The significantly higher column backpressure in UHPLC leads to sharper peaks and reduced run times, which is advantageous for high-throughput analysis. researchgate.netsciencescholar.us This increased efficiency can be particularly beneficial for resolving closely eluting stereoisomers like the this compound from its counterparts.
High-Performance Thin-Layer Chromatography (HPTLC) Techniques
HPTLC offers a simple, cost-effective, and parallel processing method for the quantification of Dolutegravir. nih.govakjournals.com This technique is performed on aluminum-backed plates pre-coated with silica (B1680970) gel G60 F254. nih.govnih.gov A key aspect of HPTLC is the development of a suitable solvent system (mobile phase) that provides compact spots and good resolution. For Dolutegravir, a mobile phase of methanol, chloroform, and formic acid (in a proportion of 8:2:0.5 v/v/v) has been shown to yield a compact spot with an Rf value of 0.77 ± 0.01. nih.govnih.gov Another study utilized a modified mobile phase of chloroform, methanol, and formic acid (32:8:2 v/v/v) to achieve tighter zones and better scan peaks. akjournals.com Quantification is achieved through densitometric scanning in absorbance mode at a specific wavelength, such as 265 nm or 366 nm. nih.govakjournals.com The method is validated for linearity, with Dolutegravir showing a linear response in a concentration range of 200-900 ng/spot. nih.govnih.gov
| Parameter | Condition/Result | Reference |
|---|---|---|
| Stationary Phase | TLC aluminum plates precoated with silica gel 60F254 | ijlpr.comnih.govnih.gov |
| Mobile Phase System 1 | Methanol: Chloroform: Formic acid (8:2:0.5 v/v/v) | globalresearchonline.netnih.govnih.gov |
| Mobile Phase System 2 | Chloroform: Toluene: Methanol: Ammonia (7:2:1:0.2 v/v/v/v) | ijlpr.com |
| Rf Value (System 1) | 0.77 ± 0.01 | globalresearchonline.netnih.govnih.gov |
| Detection Wavelength | 260 nm / 265 nm | ijlpr.comnih.gov |
| Linearity Range | 400 - 3200 ng/spot | ijlpr.com |
| Correlation Coefficient (r2) | 0.9995 | ijlpr.com |
Mass Spectrometry for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and structure of compounds and for assessing their purity.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which allow for the determination of a compound's elemental composition. researchgate.net This technique is crucial for unequivocally identifying the this compound and distinguishing it from other isomers or impurities that may have the same nominal mass. The characterization of Dolutegravir and its optical isomers has been performed using HRMS, confirming their structures. The high resolving power of instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers enables the differentiation between compounds with very small mass differences, which is essential for purity assessment and structural elucidation in pharmaceutical development. researchgate.netdelpharm.comunimi.it
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Coupling liquid chromatography with mass spectrometry combines the separation power of LC with the detection sensitivity and specificity of MS. nih.gov LC-MS/MS is particularly valuable for quantifying low levels of analytes in complex matrices. nih.gov In tandem mass spectrometry, a precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity. nih.gov
For the this compound, its primary use is as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays. nih.govnih.gov The SIL-IS has nearly identical chemical and physical properties to the analyte (Dolutegravir) but a different mass due to the deuterium (B1214612) atoms. medchemexpress.com This allows it to co-elute with the analyte and compensate for variations in sample preparation and instrument response. nih.gov Sensitive LC-MS/MS methods have been developed to quantify Dolutegravir in various biological samples by monitoring specific precursor-to-product ion transitions. nih.govjhu.edunih.gov
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Dolutegravir (DTG) | 420.1 | 136.0 | nih.gov |
| Dolutegravir (DTG) | 420.2 | 277.1 | jhu.edu |
| Dolutegravir-IS (13C, 2H5) | 426.2 | 133.1 | jhu.edu |
| Dolutegravir-IS | 428.1 | 283.1 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Isotopic Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For this compound, a combination of one- and two-dimensional NMR techniques is employed to ascertain its specific stereochemistry and the precise location of the deuterium labels.
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons within a molecule. In the case of this compound, the spectrum is expected to be largely similar to that of the non-deuterated RR isomer, with the key difference being the absence of signals corresponding to the positions of deuterium substitution. The deuterium labeling in "Dolutegravir-d3" is typically on the 2,4-difluorobenzyl moiety, a common site for introducing isotopic labels in this class of compounds. The absence of specific proton signals from this group in the ¹H NMR spectrum serves as primary evidence of successful deuteration.
The ¹H NMR spectrum of the parent compound, Dolutegravir RR isomer, shows characteristic signals for the methyl protons and aliphatic protons in the ranges of 1.27 ppm (doublet) and 1.45-1.50 ppm, respectively smolecule.com. The aromatic protons of the 2,4-difluorobenzyl group also exhibit a distinct pattern. For the d3-isomer, a reduction in the integration or complete disappearance of certain aromatic or benzylic proton signals would be anticipated, depending on the exact labeling pattern.
Representative ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | -OH |
| ~8.5 | s | 1H | Ar-H |
| ~7.4 | m | 1H | Ar-H (difluorobenzyl) |
| ~7.2 | m | 1H | Ar-H (difluorobenzyl) |
| ~7.0 | m | 1H | Ar-H (difluorobenzyl) |
| ~5.0 | m | 1H | CH |
| ~4.6 | d | 2H | CH₂ (benzylic) |
| ~4.2 | m | 2H | OCH₂ |
| ~3.8 | m | 1H | CH |
| ~1.8 | m | 2H | CH₂ |
| ~1.3 | d | 3H | CH₃ |
Note: The exact chemical shifts and multiplicities can vary slightly. The integration values for the difluorobenzyl protons would be reduced depending on the specific sites of deuteration.
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum of this compound would be very similar to its non-deuterated counterpart. However, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. Furthermore, these signals will be significantly lower in intensity. This effect is a powerful confirmation of the site of isotopic labeling.
Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (amide) |
| ~165 | C=O (ketone) |
| ~160 | C-F (aromatic) |
| ~155 | C-O (enol) |
| ~140 | C (aromatic) |
| ~130 | C-H (aromatic) |
| ~110 | C-H (aromatic) |
| ~105 | C-F (aromatic) |
| ~80 | C (aliphatic) |
| ~60 | OCH₂ |
| ~45 | CH₂ (benzylic) |
| ~30 | CH |
| ~20 | CH₃ |
Note: The signals for deuterated carbons would show reduced intensity and splitting into a triplet.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon skeleton. This would be instrumental in confirming the spin systems within the aliphatic and aromatic regions of the this compound.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is particularly useful for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the molecular fragments and confirming the connectivity across quaternary carbons and heteroatoms, thus solidifying the structural assignment of the RR isomer.
²H NMR is a direct method to observe the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the protons that have been replaced by deuterium. This provides unequivocal proof of the location of the isotopic label. The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are broader. The presence of a signal in the aromatic or benzylic region of the ²H NMR spectrum would definitively confirm the position of the deuterium atoms on the difluorobenzyl group.
Vibrational Spectroscopy for Molecular Fingerprinting
Typical IR Absorption Bands for Dolutegravir and Expected Shifts for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Expected Change in d3-Isomer |
| 3400-3200 | O-H, N-H stretching | No significant change |
| 3100-3000 | Aromatic C-H stretching | Shift to lower frequency for C-D stretch (~2250 cm⁻¹) |
| 2980-2850 | Aliphatic C-H stretching | No significant change |
| 1700-1630 | C=O stretching (amide, ketone) | No significant change |
| 1620-1580 | C=C stretching (aromatic) | Minor shifts |
| 1250-1000 | C-O, C-N stretching | Minor shifts |
| 1200-1100 | C-F stretching | No significant change |
| 900-675 | Aromatic C-H bending | Shift to lower frequency for C-D bend |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique chemical structure. While specific Raman spectral data for this compound is not extensively available in public literature, the principles of the technique allow for a theoretical characterization.
The analysis would reveal characteristic peaks corresponding to the various functional groups within the molecule, such as the C=O stretches of the dioxo and carboxamide groups, the C-N and C-O vibrations within the heterocyclic rings, and the aromatic ring vibrations of the difluorobenzyl moiety. A key feature in the spectrum of the this compound would be the presence of C-D (Carbon-Deuterium) vibrational modes resulting from the isotopic labeling. These C-D bands would appear at lower frequencies (wavenumbers) compared to the corresponding C-H bands in non-deuterated Dolutegravir, a predictable shift due to the heavier mass of deuterium. This isotopic shift provides a definitive confirmation of deuteration and can be used to distinguish the d3-isomer from its non-deuterated counterpart.
Specialized Spectroscopic Methods for Chiral Discrimination and Impurity Profiling
The precise stereochemistry and purity of pharmaceutical compounds are critical for their efficacy. Specialized spectroscopic methods are essential for confirming the specific RR isomeric form of Dolutegravir-d3 and for identifying closely related impurities.
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous structural information on molecules, including isomers, without the need for chromatographic separation. pharmaadvancement.comvirginia.edu By measuring the rotational transitions of a molecule, MRR delivers a unique spectral fingerprint based on its three-dimensional structure and mass distribution. virginia.edulabcompare.com This makes it exceptionally well-suited for analyzing complex samples and distinguishing between isomers that may be challenging for other methods like mass spectrometry to resolve. virginia.edulabcompare.com
For this compound, MRR can definitively distinguish it from other stereoisomers (such as the SR isomer) or regioisomers, as each unique structure will have a distinct rotational spectrum. labcompare.com The high sensitivity of MRR to changes in mass distribution also makes it an ideal tool for identifying and quantifying deuterated compounds and their potential impurities. virginia.edu This technique can be applied for the rapid quantitative monitoring of isomeric impurities in pharmaceutical materials, offering a significant advantage in process analytical technology (PAT) programs. pharmaadvancement.com
To confirm the enantiomeric purity of a chiral molecule like this compound, a technique known as chiral tagging is employed in conjunction with rotational spectroscopy. illinois.eduillinois.edunih.govrsc.org This method involves introducing a small, enantiopure chiral molecule (the "tag") into the sample. illinois.eduillinois.edu In the gas phase, the tag molecule forms non-covalent complexes with the enantiomers of the analyte. rsc.orgresearchgate.net
This process converts the enantiomers into diastereomeric complexes. illinois.eduillinois.edu For instance, if an R-configured tag is used with a sample containing both RR and SS isomers of Dolutegravir-d3, it will form two different diastereomeric complexes: (R-tag)-(RR-analyte) and (R-tag)-(SS-analyte). These diastereomers have distinct moments of inertia and, therefore, produce separate and distinguishable rotational spectra. researchgate.net The high resolution of rotational spectroscopy allows these different spectra to be fully resolved. illinois.edu
By comparing the signal intensities of the rotational transitions corresponding to each diastereomeric complex, the relative abundance of the enantiomers can be precisely quantified, allowing for an accurate determination of the enantiomeric excess (ee). illinois.eduresearchgate.net This provides a "gold standard" method for confirming the absolute configuration and enantiomeric purity of the this compound. illinois.edu
Ultraviolet-Visible (UV-Vis) Spectrophotometric Methodologies for Quantitative Analysis
UV-Visible spectrophotometry is a robust, simple, and cost-effective method widely used for the quantitative analysis of Dolutegravir in bulk and pharmaceutical forms. analis.com.myglobalresearchonline.net The method is based on the principle that the molecule absorbs light in the UV-Vis region due to its electronic transitions.
For quantitative analysis of this compound, a stock solution is typically prepared by dissolving an accurately weighed amount of the compound in a suitable solvent, such as methanol, followed by further dilutions with water. analis.com.myajpaonline.com The resulting solution is then scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). analis.com.mynih.gov For Dolutegravir, the λmax is consistently reported to be between 254 nm and 260 nm. analis.com.myglobalresearchonline.netajpaonline.comnih.govjgtps.com The isotopic d3-label is not expected to significantly alter the electronic structure of the chromophore, so a similar λmax is anticipated for the this compound.
The method is validated according to ICH guidelines to ensure its linearity, accuracy, and precision. analis.com.my A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The analysis consistently shows that Dolutegravir obeys Beer-Lambert's law within a defined concentration range, demonstrating a linear relationship between absorbance and concentration. analis.com.myajpaonline.com The high correlation coefficient (R²) values, typically greater than 0.998, confirm the excellent linearity of the method. analis.com.myajpaonline.com
Table 1: Typical Validation Parameters for UV-Vis Spectrophotometric Analysis of Dolutegravir
| Parameter | Typical Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 254 - 260 nm | analis.com.myajpaonline.com |
| Linearity Range | 5 - 50 µg/mL | analis.com.myajpaonline.com |
| Correlation Coefficient (R²) | > 0.998 | analis.com.myajpaonline.com |
| Limit of Detection (LOD) | 0.991 - 2.056 µg/mL | ajpaonline.com |
| Limit of Quantification (LOQ) | 3.00 - 6.230 µg/mL | ajpaonline.com |
In Vitro Mechanistic and Metabolic Studies of Dolutegravir D3 Rr Isomer
Utilization of Isotopic Labeling in Elucidating In Vitro Metabolic Pathways
Isotopic labeling is a critical tool in drug metabolism studies, enabling the precise tracking and quantification of a drug and its metabolites. In the study of dolutegravir (B560016), stable isotopes and radioisotopes have been instrumental in delineating its metabolic pathways in vitro.
Stable isotope-labeled compounds, such as Dolutegravir-d3, serve as internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The incorporation of deuterium (B1214612) (a stable, heavy isotope of hydrogen) creates a compound that is chemically identical to the parent drug but has a higher mass. medchemexpress.commedchemexpress.com This mass difference allows for its distinct detection from the unlabeled drug, ensuring accurate quantification in complex biological matrices like plasma during metabolic stability assays. nih.gov For instance, a stably labeled isotope of dolutegravir ([2H7, 15N]-DTG) has been used as an internal standard for the HPLC-MS/MS analysis of dolutegravir in cryopreserved hepatocytes from various species. fda.gov
Furthermore, radiolabeling, typically with Carbon-14 ([14C]), has been employed in human mass balance studies to provide a comprehensive picture of metabolism and excretion. nih.govresearchgate.net Following administration of [14C]dolutegravir, all drug-related material is radioactive, allowing for the detection and structural characterization of metabolites in urine, feces, and plasma. nih.govresearchgate.net These studies form the foundation of our understanding of the primary biotransformation routes of dolutegravir.
The insights gained from studies using labeled dolutegravir are directly applicable to its isomers, such as the Dolutegravir-d3 RR Isomer. The deuteration at specific positions provides a tool for its study, while the metabolic pathways identified for the parent compound are the expected routes of biotransformation for this isomer.
Enzymatic Biotransformation Pathways Studied In Vitro
In vitro studies using human liver microsomes and recombinant enzymes have identified three primary biotransformation pathways for dolutegravir. fda.govnih.gov These pathways involve glucuronidation, oxidation, and a more complex route involving oxidative defluorination and glutathione (B108866) conjugation. nih.govdrugbank.comresearchgate.netnih.gov Unchanged dolutegravir is the main component found in circulation, indicating that it is extensively, but not rapidly, metabolized. nih.govresearchgate.net
| Pathway | Primary Enzyme(s) | Contribution to Metabolism | Key Metabolite(s) |
| Glucuronidation | UGT1A1 | Major Pathway (~18.9% of dose excreted in urine as metabolite) nih.govresearchgate.net | Ether Glucuronide (M2) nih.govdrugbank.com |
| Oxidation | CYP3A4 | Minor Pathway (~7.9% of dose) nih.govresearchgate.net | Benzylic Carbon Oxidation Product (M1) nih.gov |
| Oxidative Defluorination & Glutathione Conjugation | Multiple/Complex | Minor Pathway (~1.8% of dose) nih.govresearchgate.net | Glutathione Conjugate (M4) nih.govdrugbank.com |
The principal metabolic pathway for dolutegravir is glucuronidation. nih.govdrugbank.com In vitro studies have confirmed that UDP-glucuronosyltransferase 1A1 (UGT1A1) is the primary enzyme responsible for this reaction. nih.govhiv-druginteractions.orghiv-druginteractions.orghiv-druginteractions.org This process involves the covalent addition of a glucuronic acid moiety to the dolutegravir molecule, forming an ether glucuronide metabolite, designated as M2. nih.govdrugbank.com This metabolite is inactive and is the most abundant metabolite detected in both plasma and urine. nih.govmedscape.com The significant role of UGT1A1 highlights its importance in the clearance of dolutegravir.
The third identified metabolic route is a minor pathway that involves a sequence of oxidative defluorination and subsequent conjugation with glutathione. nih.govresearchgate.netnih.gov This pathway accounts for only about 1.8% of the dose. nih.govresearchgate.netdrugbank.com The proposed mechanism for the formation of the resulting metabolite (M4) is thought to begin with an enzyme-mediated oxidation to form an epoxide intermediate. nih.gov This reactive intermediate then undergoes nucleophilic attack by glutathione, leading to the formation of a stable conjugate. nih.gov This complex biotransformation has been characterized in studies involving both human and animal models. researchgate.netnih.gov
In Vitro Metabolic Stability Assessments Using Stable Isotope-Labeled Standards
The metabolic stability of a drug candidate is a key parameter assessed during development. In vitro assays using liver microsomes or hepatocytes are commonly performed for this purpose. In the case of dolutegravir, stable isotope-labeled standards, such as Dolutegravir-d3, are crucial for these assessments. medchemexpress.com
Deuteration of a drug molecule, as in Dolutegravir-d3, can sometimes lead to enhanced metabolic stability due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond by metabolic enzymes. However, their primary use in these studies is as internal standards for accurate quantification. nih.gov By adding a known concentration of the deuterated standard to the incubation mixture, the disappearance of the unlabeled parent drug over time can be precisely measured by LC-MS/MS. nih.govfda.gov This allows for the calculation of key parameters like intrinsic clearance and half-life in the in vitro system. The use of a stable isotope-labeled internal standard ([2H7, 15N]-DTG) has been documented for quantifying dolutegravir in hepatocyte incubations. fda.gov
Role of Stereoisomers in In Vitro Enzyme Binding and Inhibition Mechanisms
Dolutegravir possesses two chiral centers, which gives rise to the potential for stereoisomers: one enantiomer and two diastereomers. fda.goveuropa.eu The specific three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with enzymes and receptors. Therefore, the pharmacological and metabolic profiles of different stereoisomers of a drug can vary considerably.
The commercial form of dolutegravir is a specific stereoisomer, and its chirality is carefully controlled during the manufacturing process. europa.eu The potential for metabolic conversion of dolutegravir to its other stereoisomers has been investigated. In vitro studies incubating dolutegravir with cryopreserved hepatocytes from humans, monkeys, dogs, and rats showed no significant metabolic chiral inversion to its enantiomer or its two possible diastereomers. fda.gov This indicates that the stereochemical configuration of dolutegravir is stable under these in vitro metabolic conditions.
The this compound is one of the specific diastereomers of dolutegravir. targetmol.comusbio.net While detailed in vitro enzyme binding and inhibition studies specifically on the RR isomer are not extensively published, the general findings for dolutegravir suggest that metabolic switching between isomers is not a significant pathway. fda.gov Any investigation into the biological activity of the this compound would necessitate separate studies to determine its unique affinity for and inhibition of target enzymes like HIV integrase, as well as its susceptibility to metabolic enzymes like UGT1A1 and CYP3A4.
Degradation Pathways and Stability Assessment of Dolutegravir D3 Rr Isomer Academic Focus
Forced Degradation Studies under Defined Stress Conditions
Dolutegravir (B560016) has been subjected to a variety of forced degradation conditions as per ICH guidelines (Q1A(R2) and Q1B). researchgate.net Studies have consistently shown that Dolutegravir is susceptible to degradation under acidic, oxidative, and photolytic conditions, while it generally demonstrates stability under basic, neutral, and thermal stress. sci-hub.senih.govrsc.org
Dolutegravir demonstrates significant degradation under acidic conditions, particularly when heated. nih.govresearchgate.net One study reported 5.67% degradation when subjected to acidic stress. researchgate.net Another study using 0.5 N HCl and refluxing for 12 hours confirmed the compound's instability under these conditions. sci-hub.se The primary degradation pathway involves the hydrolytic opening of the oxazine (B8389632) ring. nih.govresearchgate.net This leads to the formation of several degradation products (DPs).
Oxidative conditions, typically induced by hydrogen peroxide (H2O2), lead to the degradation of Dolutegravir. sci-hub.senih.gov One study observed 4.28% degradation under oxidative stress. researchgate.net In a more strenuous test, using 30% H2O2 and refluxing for 48 hours, significant degradation was also noted. sci-hub.se The formation of a specific degradation product, identified as 2-(2,4-difluorobenzylamino)-2-oxoacetic acid, has been reported as a novel degradant under these conditions. nih.gov However, some studies have reported stability under oxidative stress, suggesting that the conditions (e.g., concentration of H2O2, temperature, duration) are critical factors in the extent of degradation. rsc.orgresearchgate.net
Dolutegravir is generally considered stable under thermal stress. sci-hub.senih.govrsc.org Studies have exposed the drug to dry heat at temperatures such as 55°C for 3 hours and 60°C with 80% relative humidity, with results indicating stability. sci-hub.senih.gov However, some conflicting reports exist. One study noted 4.09% degradation under dry heat, while another reported that the drug was more significantly degraded under thermal and photolytic conditions compared to other stressors. researchgate.netijpsr.com This suggests that while generally stable, high temperatures, especially for extended periods, can induce some degradation.
Exposure to light, particularly UV light, can cause degradation of Dolutegravir. rsc.orgresearchgate.net Studies have reported degradation ranging from 1.81% to more significant levels depending on the conditions. researchgate.netijpsr.com In one study, Dolutegravir was exposed to UV light at 254 nm, confirming its sensitivity. nih.gov Another comprehensive study identified ten different degradation products (P1–P10) under photolytic stress conditions, highlighting a complex degradation pathway upon light exposure. rsc.org Conversely, some studies have reported stability under photolytic conditions, again indicating the importance of the specific experimental setup. sci-hub.senih.gov
Table 1: Summary of Dolutegravir Forced Degradation Studies
| Stress Condition | Reagents/Conditions Used | Observed Stability | Reported Degradation (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 1 N HCl; 0.5 N HCl, reflux 12h | Unstable | 5.67% | researchgate.netsci-hub.se |
| Oxidative Stress | 30% H2O2; 3% H2O2, 60°C, 1h | Unstable | 4.28% | researchgate.netsbmu.ac.ir |
| Thermal Stress | Dry Heat; 55°C for 3h; 60°C | Generally Stable | 4.09% | researchgate.netsci-hub.senih.govrsc.org |
| Photolytic Degradation | UV light at 254 nm; Natural Sunlight 8h | Unstable | 1.81% | researchgate.netrsc.orgnih.govsbmu.ac.ir |
| Alkaline Hydrolysis | 1 N NaOH; 0.5 N NaOH | Generally Stable | 4.44% | researchgate.netnih.gov |
| Neutral Hydrolysis | Water | Generally Stable | 0.43% | researchgate.net |
Identification and Structural Characterization of Degradation Products
Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as UPLC-QTOF-MS/MS, are essential for separating, identifying, and characterizing the degradation products of Dolutegravir. rsc.orgnih.gov
Under acidic hydrolysis , the major degradation pathway involves the opening of the oxepine ring. This leads to several identified products:
DP1 (mono-hydroxy derivative): Formed from the dehydration of the bis-hydroxy diastereomers. nih.gov
DP2 and DP3 (bis-hydroxy diastereomers): Result directly from the hydrolytic opening of the oxepine ring. nih.govresearchgate.net
DP4 and DP5 (carboxylic acid derivatives): Result from the hydrolysis of the exocyclic amide bond of Dolutegravir and DP1, respectively. nih.govresearchgate.net
Another identified acid degradant is N-(2,4-difluorobenzyl)-9-hydroxy-2-(4-hydroxybutan-2-yl)-1,8-dioxo-2,8-dihydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide . sci-hub.senih.gov
Under oxidative stress , a novel degradation product has been identified:
DP-2 (2-(2,4difluorobenzylamino)-2-oxoacetic acid) . sci-hub.senih.gov
Other studies using LC-MS have identified potential oxidative degradants with m/z values of 304.27, 249.06, 320.32, 207.18, 185.17, 385.41, and 155.14. rjptonline.org
Under photolytic stress , a multitude of degradation products have been detected, with one study identifying ten distinct products (P1-P10), indicating complex photochemical reactions. rsc.org
Table 2: Identified Degradation Products of Dolutegravir
| Stress Condition | Degradation Product (DP) | Identification | Reference |
|---|---|---|---|
| Acidic Hydrolysis | DP1, DP2, DP3 | Result from oxepine ring opening | nih.govresearchgate.net |
| DP4, DP5 | Carboxylic acid derivatives from amide hydrolysis | nih.govresearchgate.net | |
| DP-1 | N-(2,4-difluorobenzyl)-9-hydroxy-2-(4-hydroxybutan-2-yl)-1,8-dioxo-2,8-dihydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide | nih.gov | |
| Oxidative Stress | DP-2 | 2-(2,4difluorobenzylamino)-2-oxoacetic acid | nih.gov |
| Photolytic Stress | P1-P10 | Ten distinct degradation products identified | rsc.org |
Influence of Stereoisomeric Purity on Compound Chemical Stability
The stereoisomeric purity of a pharmaceutical compound can influence its chemical stability, although this is not extensively detailed for Dolutegravir in the context of degradation. Dolutegravir has two stereogenic centers, which means it has the potential for stereoisomerism, including one enantiomer and two diastereomers. europa.eu The manufacturing process is designed to control the chirality to produce the desired (4R,12aS) isomer. europa.eu
Future Directions in Dolutegravir D3 Rr Isomer Research
Advancements in Stereoselective Synthetic Methodologies for Isomers
The precise synthesis of specific stereoisomers of deuterated compounds like Dolutegravir-d3 RR isomer is a significant challenge. Future research will likely focus on developing more efficient and highly stereoselective synthetic routes. Most current synthetic strategies for dolutegravir (B560016) and its analogs concentrate on constructing the pyridinone core followed by the annulation of the pyrazine (B50134) and oxazine (B8389632) rings. mdpi.com A key challenge in these syntheses is the diastereoselective annulation of the saturated heterocyclic rings to the pyridinone core. mdpi.com
Recent approaches have explored divergent strategies to access different stereoisomers. For instance, the use of readily available chiral amino alcohols can facilitate the hemiaminal ring fusion, thereby establishing the desired stereocenter within the tricyclic carbamoyl (B1232498) pyridinone scaffold. mdpi.com Alternative methods have also been proposed where the oxazine and pyrazine rings are assembled first. mdpi.com
Future advancements may involve:
Novel Catalytic Systems: The development of new chiral catalysts, including organocatalysts, could enable more precise control over the stereochemical outcome of key bond-forming reactions. nih.gov
Flow Chemistry: Continuous flow processes are being investigated to improve reaction times, yields, and safety profiles for the synthesis of dolutegravir and related compounds. researchgate.net This technology allows for rapid optimization and telescoping of multiple synthetic steps. researchgate.net
Deuterium (B1214612) Introduction: Research into more sophisticated methods for the regioselective and stereoselective incorporation of deuterium atoms will be crucial. This includes the use of deuterated building blocks and advanced catalytic deuteration techniques. nih.govd-nb.info
These advancements will not only facilitate the production of pure this compound for research purposes but also pave the way for the synthesis of other complex deuterated diastereomers.
Development of Advanced Analytical Techniques for Trace Isomeric Impurities
The presence of even minute quantities of undesired isomeric impurities can significantly impact the properties and behavior of the target compound. Therefore, the development of highly sensitive and selective analytical methods for the detection and quantification of trace isomeric impurities, such as the other diastereomers of Dolutegravir-d3, is paramount.
Currently, chiral High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying the optical isomers of dolutegravir. globalresearchonline.netiajps.comhumanjournals.comscholarsresearchlibrary.comlongdom.orgscholarsresearchlibrary.com Several methods have been developed using different chiral stationary phases, such as Lux cellulose-4 and Chiralpak IF-3, to resolve the enantiomer and diastereomers of dolutegravir. globalresearchonline.netiajps.comhumanjournals.comscholarsresearchlibrary.com These methods have demonstrated good resolution and sensitivity, with limits of detection and quantification in the range of 0.006% to 0.021% (w/w) for the undesired isomers. iajps.comhumanjournals.com
Future research in this area is expected to focus on:
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC coupled with mass spectrometry (UHPLC-MS/MS) can offer even greater resolution, speed, and sensitivity for the analysis of trace impurities. actascientific.com
Advanced Spectroscopic Techniques: Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that can distinguish between isotopomers and isotopologues based on their unique moments of inertia, offering a powerful tool for analyzing complex mixtures of deuterated compounds. d-nb.inforesearchgate.net
Hyphenated Techniques: The combination of different analytical techniques, such as gas chromatography coupled with MRR (GC-MRR), can provide comprehensive characterization of isotopic isomers. uta.edu
These advanced analytical methods will be essential for ensuring the isomeric purity of this compound and for understanding the potential impact of any trace impurities.
Expanded Applications of Isotopic Labeling in Chemical Biology and Mechanistic Research
Isotopic labeling, particularly with deuterium, is a powerful tool in chemical biology for elucidating reaction mechanisms and studying the metabolic fate of molecules. nih.govuta.edu this compound, as a stable isotopically labeled compound, has significant potential for use in a variety of research applications.
The primary use of deuterated compounds in drug development has been as tracers for quantification during pharmacokinetic and metabolic studies. medchemexpress.cominvivochem.comnih.gov The introduction of deuterium can alter the metabolic profile of a drug, often by slowing down metabolism at the site of deuteration (the kinetic isotope effect). nih.gov
Future applications of this compound and other isotopically labeled dolutegravir analogs are expected to include:
Metabolic Profiling: Using this compound in in vitro and in vivo studies can help to precisely identify the sites of metabolism and the structures of resulting metabolites.
Mechanistic Studies: The kinetic isotope effect can be exploited to investigate the rate-determining steps of enzymatic reactions involving dolutegravir. uta.edu
Positron Emission Tomography (PET) Imaging: While fluorine-18 (B77423) is the isotope of choice for PET imaging of dolutegravir, the synthesis of deuterated standards is crucial for the development and validation of these radiolabeled tracers. nih.govnih.govacs.orgresearchgate.netresearchgate.net PET imaging with radiolabeled dolutegravir can provide valuable information on its biodistribution and interaction with viral reservoirs. nih.govnih.gov
These studies will provide a more detailed understanding of the chemical and biological behavior of dolutegravir, which could inform the design of next-generation therapeutic agents.
Computational Chemistry and Molecular Modeling of this compound Interactions in Chemical Systems
Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships of molecules and their interactions with biological targets. pjmhsonline.comresearchgate.net In the context of this compound, these computational approaches can provide valuable insights into its behavior in various chemical systems.
Molecular modeling has been used to study the interactions of dolutegravir with its target, HIV-1 integrase. plos.org These studies have provided a structural rationale for its high potency and barrier to resistance. plos.orgdrugbank.com
Future computational research on this compound could focus on:
Isotope Effects on Binding: Investigating how the presence of deuterium at specific positions affects the binding affinity and dynamics of the isomer with its target protein.
Conformational Analysis: Predicting the preferred conformations of this compound and how they might differ from the non-deuterated compound.
Solvent Interactions: Modeling the interactions of the isomer with different solvent environments to understand its solubility and partitioning behavior.
These computational studies, in conjunction with experimental data, will provide a more complete picture of the properties of this compound and its potential advantages in various applications.
Interactive Data Table: Computational Properties of Dolutegravir
| Property | Value |
| TPSA | 100.87 |
| LogP | 1.3528 |
| H_Acceptors | 6 |
| H_Donors | 2 |
| Rotatable_Bonds | 3 |
| Data sourced from reference chemscene.com |
Interactive Data Table: Computational Properties of a Dolutegravir Intermediate
| Property | Value |
| TPSA | 113.29 |
| LogP | -0.0394 |
| H_Acceptors | 8 |
| H_Donors | 1 |
| Rotatable_Bonds | 7 |
| Data sourced from reference chemscene.com |
Q & A
Basic Research Questions
Q. How can Dolutegravir-d3 RR Isomer be distinguished from its structural isomers?
- Methodological Answer : Use chromatographic separation paired with spectral identification. For example:
- Gas Chromatography–Fourier Transform Infrared Spectroscopy (GC-FTIR) : Enables isomer-specific elution profiles by tracking characteristic wavenumbers during chromatographic runs .
- Ion Mobility Spectrometry (IMS) : Provides real-time separation of isomers based on differences in collision cross-sections, as demonstrated in VOC isomer studies .
- Thin-Layer Chromatography (TLC) : Effective for preliminary separation, particularly when coupled with UV-vis or fluorescence detection for biliverdin isomer differentiation .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer :
- Liquid Chromatography–Mass Spectrometry (LC-MS) : Optimize mobile-phase gradients to resolve deuterated (d3) isotopologues from non-deuterated forms. Use selective ion monitoring (SIM) for enhanced sensitivity.
- Nuclear Magnetic Resonance (NMR) : Employ -NMR to exploit fluorine atoms in Dolutegravir’s structure for isotopic distinction and purity assessment .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic clusters to confirm the presence of d3 labeling and rule out isotopic impurities .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the isomer to controlled environments (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS. Decomposition products (e.g., HF, CO) can be quantified using gas chromatography or ion-selective electrodes .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life predictions from high-temperature stability data.
- pH-Dependent Studies : Use buffer systems (pH 1–10) to simulate physiological and storage conditions. Track isomer integrity via UV-spectral shifts or NMR resonance changes .
Q. What strategies resolve contradictions in isomer ratio data observed during synthesis or purification?
- Methodological Answer :
- Multivariate Curve Resolution (MCR) : Deconvolute overlapping chromatographic peaks by analyzing spectral and temporal data matrices, as validated in oxime isomer studies .
- Real-Time Monitoring with Vocus CI-IMS-TOF : Capture dynamic isomer interconversion during synthesis, which traditional GC may miss due to slower sampling rates .
- Isotopic Dilution Assays : Introduce a deuterated internal standard to correct for matrix effects or instrument drift during quantification .
Q. How can isotopic purity of this compound be ensured during synthetic scale-up?
- Methodological Answer :
- Synthetic Route Optimization : Use deuterium-labeled precursors (e.g., CDOD) in closed systems to minimize proton-deuterium exchange.
- In-Process Controls (IPCs) : Implement inline FTIR or Raman spectroscopy to monitor deuterium incorporation during reaction steps.
- Post-Synthesis Purification : Apply preparative HPLC with chiral stationary phases to isolate the RR isomer from potential diastereomeric byproducts .
Q. What are the implications of this compound’s aquatic toxicity (GHS Category 1) for laboratory waste management?
- Methodological Answer :
- Waste Neutralization Protocols : Treat aqueous waste with activated charcoal or advanced oxidation processes (AOPs) to degrade the isomer before disposal .
- Ecotoxicological Risk Assessment : Conduct Daphnia magna acute toxicity assays to validate degradation efficiency and ensure compliance with environmental regulations .
Data Interpretation and Reporting
Q. How should researchers address discrepancies between computational predictions and experimental isomerization energy barriers?
- Methodological Answer :
- Hybrid QM/MM Simulations : Combine quantum mechanical (QM) calculations of isomer energetics with molecular dynamics (MD) to account for solvent effects and kinetic traps.
- Experimental Validation : Use time-resolved spectroscopy (e.g., transient absorption) to measure isomerization rates under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
